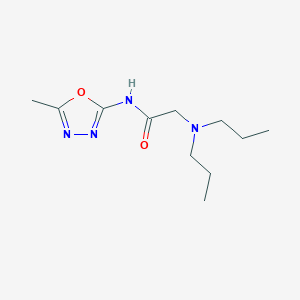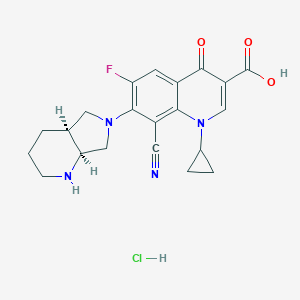
Pradofloxacin Hydrochloride
説明
Pradofloxacin Hydrochloride is a 3rd generation fluoroquinolone antibiotic developed by Bayer HealthCare AG . It is used for bacterial infections in dogs and cats .
Synthesis Analysis
Pradofloxacin is an important antibiotic with poor physical stability . A study was conducted to develop new crystal forms to improve the stability of Pradofloxacin and systematically study the crystal transformation relationships to guide industrial production . In this work, three solvent-free forms (Form A, Form B, and Form C), a new dimethyl sulfoxide solvate (Form PL-DMSO), and a new hydrate (Form PL-H) were successfully obtained .Molecular Structure Analysis
The single crystal data of Form A, Form B, and Form PL-DMSO were solved for the first time . The crystal structure shows that there are more hydrogen bonds and C−H···π interactions in form B, which is the reason why Form B is more stable than form A .Chemical Reactions Analysis
Various solid-state analysis techniques and slurry experiments have been used to evaluate the stability and determine phase transformation relationships of five crystal forms . The water vapor adsorption and desorption experiences of Forms A, B, C, and Form PL-H were studied .Physical And Chemical Properties Analysis
The thermal stability of different forms was determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The results show that the new hydrate has good hygroscopic stability and certain development potential .科学的研究の応用
Pharmacokinetics, Pharmacodynamics, and Therapeutic Properties
Pradofloxacin Hydrochloride, a third-generation fluoroquinolone, has been extensively studied for its application in veterinary medicine, particularly for dogs and cats. Its pharmacokinetics and pharmacodynamics indicate rapid absorption, achieving maximum plasma concentrations in less than 3 hours, with a terminal half-life of 5-10 hours. Notably, pradofloxacin exhibits a broad antimicrobial spectrum, including activity against gram-negative and gram-positive organisms, anaerobes, Mycoplasma spp., and some intracellular organisms like Rickettsia spp. and Mycobacterium spp. The drug's action is concentration-dependent, inhibiting bacterial replication by targeting subunit A of topoisomerase II and topoisomerase IV. Clinical trials have demonstrated pradofloxacin's efficacy in treating various infections in cats and dogs, including wound infections, respiratory tract infections, and urinary tract infections, with a safety profile well tolerated at clinical doses. The drug also shows a reduced propensity for resistance development, making it a preferred choice for treating infections caused by strains resistant to other fluoroquinolones (Lees, 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3.ClH/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25;/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29);1H/t11-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBAVNMWVWXBI-VFZPIINCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430945 | |
| Record name | Veraflox Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pradofloxacin Hydrochloride | |
CAS RN |
195532-14-0 | |
| Record name | Veraflox Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pradofloxacin hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8LA4EH3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



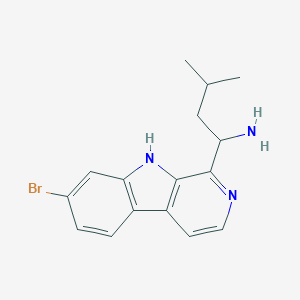
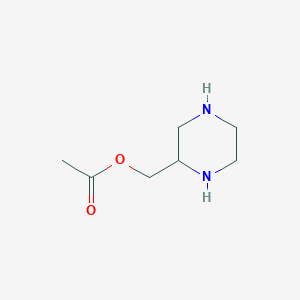
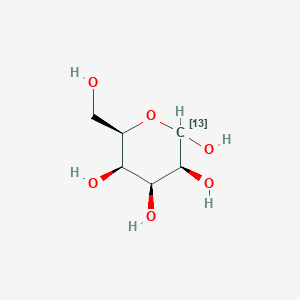
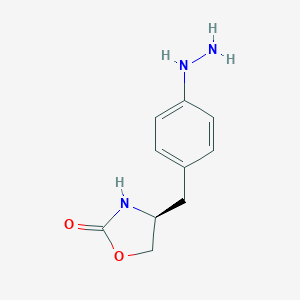
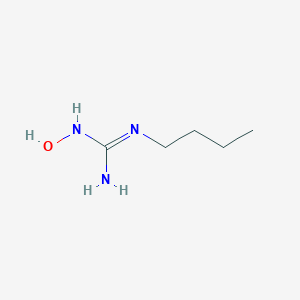
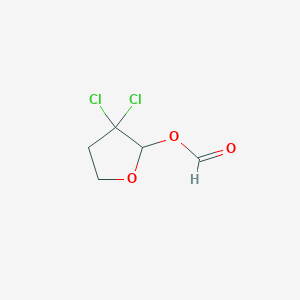
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
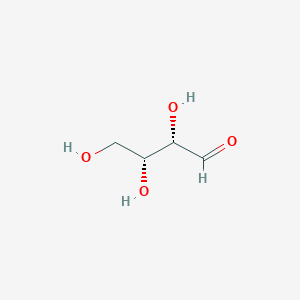
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
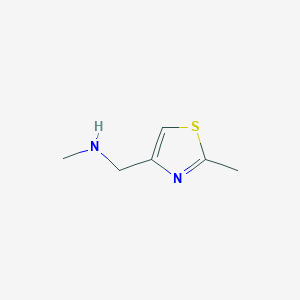
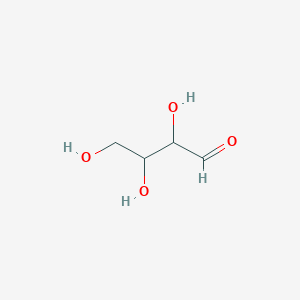
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)
